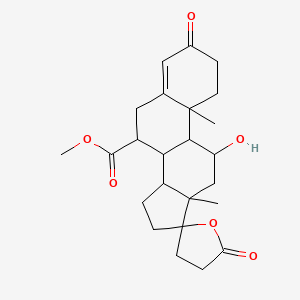

11-A-Hydroxy canrenone methyl ester

Description

Historical Development of Steroidal Mineralocorticoid Receptor Antagonists and Related Scaffolds

The journey of steroidal mineralocorticoid receptor antagonists (MRAs) began in the 1950s with the goal of identifying compounds that could inhibit the effects of aldosterone (B195564), a hormone known to regulate sodium and potassium balance. wikipedia.orgnih.gov This research led to the discovery of spironolactone (B1682167) by Searle Laboratories, the first synthetic, steroidal MRA, which was launched in 1959 as a potassium-sparing diuretic. wikipedia.orgoup.com For decades, research and development efforts by pharmaceutical companies such as Searle & Co., Ciba-Geigy, Roussel Uclaf, and Schering AG were centered on this initial 17-spirolactone chemical structure. nih.govresearchgate.net

A pivotal moment in this field was the cloning of the mineralocorticoid receptor (MR) cDNA in 1987. nih.govresearchgate.net This breakthrough provided a deeper understanding of the receptor's structure and function, paving the way for the development of more specific MRAs. Coincidentally, eplerenone (B1671536), a second-generation steroidal MRA, was first described in the same year. nih.gov The development of these antagonists marked a significant wave in pharmaceutical research, aiming for greater selectivity and fewer side effects compared to the first-generation compounds. wikipedia.org

Table 1: Key Milestones in MRA Development

| Year | Milestone | Significance |

|---|---|---|

| 1950s | Identification of the first aldosterone antagonists | Focused on inhibiting aldosterone activity to manage sodium and potassium levels. wikipedia.orgnih.gov |

| 1957 | Synthesis of Spironolactone | The first orally active, steroidal MRA, becoming a foundational therapeutic agent. oup.com |

| 1987 | Cloning of the Mineralocorticoid Receptor (MR) cDNA | Enabled a deeper understanding of the drug target, facilitating rational drug design. nih.govresearchgate.net |

| 1987 | First description of Eplerenone | Represented a second generation of more selective steroidal MRAs. nih.gov |

Evolution of Canrenone (B1668266) Analogues in Medicinal Chemistry

Canrenone, the primary active metabolite of spironolactone, has also been independently marketed as an MRA. nih.govnih.gov It shares the core spirolactone structure of its parent compound. Medicinal chemists have long focused on modifying the canrenone scaffold to enhance its therapeutic properties. A key strategy involved creating derivatives with improved selectivity for the mineralocorticoid receptor over other steroid receptors, such as androgen and progesterone (B1679170) receptors, to minimize side effects. srce.hrnih.gov

The development of eplerenone by Ciba-Geigy is a prime example of this evolutionary process. nih.gov Eplerenone is a 9,11α-epoxy derivative of canrenone. This structural modification was a deliberate and successful attempt to increase the molecule's specificity for the MR, thereby improving its clinical profile. nih.gov Further research has continued to explore various modifications of the canrenone skeleton, including nitration and hydroxylation, to refine efficacy and reduce adverse effects. srce.hrnih.gov

Rationale for Investigating Methyl Ester and Hydroxy Derivatives of Canrenone Skeletons

The investigation into hydroxy and methyl ester derivatives of canrenone was driven by the need for more selective MRAs with an improved safety profile. The non-specific binding of first-generation MRAs like spironolactone to androgen and progesterone receptors led to undesirable side effects.

The introduction of a hydroxyl group at the 11α-position of the steroid nucleus is a critical modification. srce.hrnih.gov This hydroxylation is a key step in the synthesis of eplerenone and is known to enhance the therapeutic effects of the resulting compound. srce.hrnih.gov Chemical synthesis of this hydroxylated intermediate can be challenging, leading to low stereoselectivity and the use of harsh conditions. nih.govresearchgate.net Consequently, microbial transformation has emerged as a "green" and efficient alternative for producing 11α-hydroxycanrenone. nih.govresearchgate.net

Similarly, the introduction of a carbomethoxy (methyl ester) group at the C-7α position is a defining feature of eplerenone. The stereoselective placement of this substituent is a significant challenge in the synthesis process but is crucial for the drug's final structure and function. nih.gov The epoxy modification in eplerenone forces the steroid backbone into a shape that reduces its affinity for androgen and progesterone receptors, highlighting the importance of these targeted chemical alterations. nih.gov

Overview of 11-A-Hydroxy Canrenone Methyl Ester as a Strategic Intermediate in Chemical Synthesis

This compound, also known as 11α-Hydroxy Mexrenone, is a crucial intermediate in the synthesis of eplerenone. hsppharma.comchemicalbook.com Its role is central to the multi-step process that transforms the basic canrenone structure into the more selective drug, eplerenone.

The synthesis generally begins with the 11α-hydroxylation of canrenone, a step often achieved through microbial biotransformation to ensure high stereoselectivity. srce.hrnih.govresearchgate.netnih.gov This creates 11α-hydroxycanrenone, a key precursor. researchgate.netinnospk.com Subsequent steps involve the introduction of the methyl ester group. One synthetic pathway describes the conversion of the 11-α hydroxy derivative into a hydroxyester, which is the compound this compound. hsppharma.comdrugfuture.com This intermediate then undergoes further reactions, including epoxidation, to yield the final eplerenone molecule. drugfuture.com The purity of this intermediate is vital for the quality of the final pharmaceutical product. innospk.com

Current Research Paradigms and Significance of Steroidal Derivatives in Contemporary Chemical Biology

Steroids continue to be a "privileged scaffold" in medicinal chemistry and drug discovery due to their inherent biological activities and their ability to cross biological membranes. acs.org Contemporary research is focused on leveraging this natural framework to create novel therapeutics with high potency and specificity.

A major paradigm in modern synthetic chemistry is the use of chemoenzymatic strategies. cip.com.cnrsc.org This approach combines the efficiency of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. Enzymes like cytochrome P450 hydroxylases are employed for precise modifications of the steroid core, such as the 11α-hydroxylation of canrenone. cip.com.cnrsc.org

Furthermore, the creation of steroidal bioconjugates—where a steroid is linked to another biologically active molecule—is a growing area of research. acs.org This strategy aims to enhance properties like target specificity, stability, and lipophilicity, potentially leading to synergistic therapeutic effects. acs.org The ongoing exploration of steroidal derivatives, including complex structures like this compound, underscores their enduring importance in developing new and improved drugs for a wide range of diseases. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Alias(es) | Role/Significance |

|---|---|---|

| This compound | 11α-Hydroxy Mexrenone | Key synthetic intermediate for Eplerenone. hsppharma.comchemicalbook.com |

| Spironolactone | First-generation steroidal Mineralocorticoid Receptor Antagonist (MRA). wikipedia.org | |

| Canrenone | Aldadiene | Active metabolite of spironolactone; MRA and precursor for other antagonists. nih.govgoogle.com |

| Eplerenone | Inspra | Second-generation, selective MRA derived from canrenone. nih.govnih.gov |

| Potassium canrenoate | Canrenoate potassium, Soldactone | Water-soluble salt and prodrug of canrenone. nih.govwikipedia.org |

Properties

IUPAC Name |

methyl 11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDNRZOTRVTMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Transformations of 11 a Hydroxy Canrenone Methyl Ester

Total Synthesis Approaches to the 11-Hydroxy Canrenone (B1668266) Core

The synthesis of the canrenone core often starts from more basic steroid precursors. Canrenone itself, chemically known as 17β-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid-γ-lactone, serves as the immediate precursor for the hydroxylation step. The synthesis of canrenone can be achieved through methods such as dehydrogenation of 17β-hydroxyl-4-alkene-3-ketone-17α-pregnene-21-carboxylic acid-γ-lactone in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone.

The target compound, 11-alpha-hydroxy canrenone methyl ester, is systematically named (7α,11α,17α)-11,17-Dihydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone Methyl Ester. This nomenclature indicates that the synthesis involves derivatization at the C-7 position to install a methyl ester, in addition to the C-11 hydroxylation.

The introduction of a hydroxyl group at the C-11 position of the steroid nucleus with alpha stereochemistry is a significant challenge for traditional chemical methods, which often suffer from low regio- and stereoselectivity. Consequently, chemoenzymatic transformations are the preferred industrial method. srce.hr

Targeted Methyl Esterification Strategies

To obtain the final target molecule, the 7α-carboxylic acid precursor must undergo esterification. Several standard methods exist for the methyl esterification of carboxylic acids, which are applicable to complex steroidal molecules.

One common method is reaction with diazomethane (B1218177) (CH₂N₂). This reagent reacts with carboxylic acids in an acid-base reaction followed by an Sₙ2 displacement to yield a methyl ester with nitrogen gas as the only byproduct. libretexts.org While efficient, diazomethane is toxic and potentially explosive, requiring careful handling. libretexts.org

A safer and widely used alternative is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid. Another effective method involves the use of methanol with trimethylchlorosilane (TMSCl), which has been shown to convert a wide range of amino acids to their methyl ester hydrochlorides under mild, room temperature conditions. nih.gov

For specific C-alkylation or O-alkylation, reaction with iodomethane (B122720) (methyl iodide) in the presence of a suitable base is a classic strategy. In the context of forming the 7α-methoxycarbonyl group, a C-7 carbanion intermediate, formed by a strong base, would react with an electrophilic carbonyl source, followed by esterification. Alternatively, esterification of a pre-existing 7α-carboxylic acid group with iodomethane and a non-nucleophilic base like potassium carbonate is a standard procedure.

Stereoselective Synthesis and Diastereomeric Control

Achieving the correct stereochemistry is paramount in steroid synthesis due to its profound impact on biological activity. The target molecule possesses several stereocenters, including at positions 7, 11, and 17. As discussed, the stereocontrol for the C-11 hydroxyl group is masterfully handled by enzymatic hydroxylation. nih.gov

Controlling the stereochemistry of other substituents often relies on the strategic choice of reagents and reaction conditions. nih.gov For instance, the stereocontrolled synthesis of steroid side chains has been achieved using organopalladium chemistry and organoborane reagents. acs.orgcapes.gov.br The formation of the A/B ring junction and the stereochemistry of substituents can be directed by using specific bases or catalysts that favor one diastereomeric pathway over another, such as in intramolecular aldol (B89426) reactions to form the steroid core. nih.gov The inherent rigidity of the fused ring system of the steroid often helps in directing incoming reagents to the less sterically hindered face, but precise control, especially for axial vs. equatorial substitution, requires careful synthetic design.

Analog and Derivative Synthesis from the 11-A-Hydroxy Canrenone Methyl Ester Scaffold

The 11α-hydroxy canrenone scaffold is a versatile platform for the synthesis of various analogs and derivatives. srce.hr The hydroxyl and ester functionalities serve as handles for further chemical transformations.

The most prominent application is the synthesis of Eplerenone (B1671536). Starting from 11α-hydroxycanrenone, the synthesis of Eplerenone involves the formation of a 9,11-epoxy group, followed by the introduction of a 7α-methoxycarbonyl group. innospk.compatsnap.com This demonstrates how the 11α-hydroxy group can be used as a precursor for other functional groups, in this case, an epoxide. A patent describes a synthesis route starting from 11α-hydroxycanrenone, which undergoes addition, substitution, elimination, oxidation, esterification, and epoxidation reactions to yield Eplerenone. patsnap.com

The 11α-hydroxyl group on the steroid scaffold can be readily oxidized to form the corresponding 11-keto derivative. This transformation is a common strategy in steroid chemistry to modulate biological activity. google.com

Chemical oxidation can be achieved using various reagents. A process using chromic acid in a dialkyl ketone solvent has been patented for the efficient conversion of 11-hydroxysteroids to 11-ketosteroids. google.com Another patented method for the selective oxidation of a polyhydroxy pregnant steroid at the 11α-hydroxyl position utilizes dimethyl sulfoxide (B87167) (DMSO) with an activator in a solvent like dichloromethane. google.com

Enzymatic oxidation is also a viable route. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) is known to catalyze the oxidation of the C11-hydroxyl group of various steroids to the corresponding C11-oxo product. nih.gov Such oxidation reactions expand the library of accessible derivatives from the 11-alpha-hydroxy canrenone methyl ester scaffold.

Reduction Reactions and Derivative Formation

The chemical reactivity of this compound is significantly influenced by its inherent functional groups, namely the hydroxyl and ketone moieties. The ketone functionalities are susceptible to reduction, a process that can alter the compound's biological properties. Furthermore, the hydroxyl group can readily react with carboxylic acids to form esters, providing a pathway for the synthesis of various derivatives.

Substitution Reactions and Functional Group Transformations

The hydroxyl group at the 11-alpha position is a key site for substitution reactions. For instance, mesylation of the 11-α hydroxyl group with mesyl chloride and triethylamine (B128534) can be performed, followed by elimination to introduce a double bond. This transformation is a critical step in the synthesis of certain derivatives. Additionally, hydrolysis of the ester bond can occur in the presence of water, reverting the methyl ester back to the corresponding carboxylic acid.

A-Ring and D-Ring Modifications

Modifications to the A-ring and D-ring of the steroid nucleus are crucial for the synthesis of various analogs. For example, in the synthesis of eplerenone from 11-α-hydroxy canrenone, the γ-lactone D-ring of canrenone is opened to form a carboxylic acid. Subsequent reactions can then be carried out to modify the A-ring. Six novel spironolactone-analogs have been isolated where the A-ring is opened at the C-2 and C-3 bond. nih.gov

Chemoenzymatic and Biocatalytic Routes for 11-Alpha-Hydroxylation of Canrenone

The introduction of a hydroxyl group at the 11-α position of canrenone is a pivotal step in the synthesis of important pharmaceutical compounds like eplerenone. researchgate.netsrce.hr While chemical synthesis methods exist, they often suffer from low stereo- and regio-selectivity, require harsh reaction conditions, and can be expensive and environmentally unfriendly. researchgate.net Microbial transformation, or biocatalysis, presents a "green" alternative that overcomes many of these challenges. researchgate.netnih.gov

Microbial Transformation Systems (e.g., Aspergillus ochraceus)

The fungus Aspergillus ochraceus is a widely used and effective biocatalyst for the 11-α-hydroxylation of canrenone. researchgate.netnih.govresearchgate.net This microorganism possesses a cytochrome P450 (CYP) enzyme system that specifically catalyzes the introduction of a hydroxyl group at the C11α position of the steroid backbone. researchgate.netsrce.hr This biotransformation is a key step in the industrial production of eplerenone. researchgate.netsrce.hr Other microorganisms, such as Aspergillus niger, Rhizopus stolonifer, and Rhizopus nigricans, have also been shown to perform 11α-hydroxylation of steroids. google.com

Optimization of Biocatalytic Efficiency

Significant research has focused on improving the efficiency of the microbial hydroxylation process. One approach involves the genetic modification of the biocatalyst. For example, a recombinant Aspergillus ochraceus strain with a highly expressed CYP monooxygenase gene was developed, resulting in a biocatalytic rate of 93% at 60 hours, a 17-18% improvement over the parent strain. researchgate.netnih.gov This modification also reduced the biocatalytic time by over 30 hours. researchgate.netnih.gov

Process parameters also play a crucial role in optimizing efficiency. The geometry of the impeller in the bioreactor, for instance, has been shown to significantly influence the conversion ratio. researchgate.net Studies have demonstrated that increasing the blade number and impeller diameter can lead to increases in the conversion ratio of up to 11.43%. researchgate.net Furthermore, providing an appropriate shear rate is important for the reaction. researchgate.net The use of oxygen-enriched air and co-solvents like dimethyl sulfoxide (DMSO) to increase the solubility of the canrenone substrate has been shown to lead to high yields (over 95%) of 11-α-hydroxycanrenone. nih.govresearchgate.net High-density culture techniques have also been employed to increase the concentration of the microbial cells, thereby shortening the transformation time and improving the conversion rate. google.com

Process Chemistry Considerations for Scalable Production

Key factors for scalable production include:

High-Yielding Bioprocess: Development of robust and high-yielding fermentation and biotransformation processes is essential. This includes optimizing the fermentation medium, oxygen supply, and substrate concentration. nih.gov

Efficient Downstream Processing: After the biotransformation, efficient methods for the extraction and purification of the hydroxylated product are necessary to ensure high chemical purity.

Process Intensification: The use of technologies like multiphasic flow reactors can enhance the oxygen-liquid transfer, leading to higher yields and productivity in a continuous flow system. researchgate.net

Impurity Profiling: During process development, it is crucial to identify and characterize any process-related impurities to ensure the quality and safety of the final product.

Molecular and Cellular Mechanism of Action Studies for 11 a Hydroxy Canrenone Methyl Ester

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of a compound with its target receptors is fundamental to its pharmacological effect. For 11-A-Hydroxy canrenone (B1668266) methyl ester, its activity is presumed to be primarily mediated through its binding to various steroid hormone receptors.

Mineralocorticoid Receptor (MR) Interaction Profiles

11-A-Hydroxy canrenone methyl ester is expected to act as a competitive antagonist at the mineralocorticoid receptor (MR), similar to canrenone and eplerenone (B1671536). patsnap.compatsnap.com This antagonism blocks the receptor's activation by its endogenous ligand, aldosterone (B195564). patsnap.compatsnap.com By competitively binding to the MR, these compounds prevent the conformational changes required for receptor activation and subsequent downstream signaling. nih.gov

The binding affinity of canrenone and eplerenone for the MR has been quantified in various studies. For instance, in a radioligand binding assay, the IC50 value for canrenone's inhibition of ³H-aldosterone binding to the MR was 36 nM, while eplerenone's was 713 nM. uni.lu Another study reported an IC50 of 24 nM for spironolactone (B1682167), the prodrug of canrenone, at the mineralocorticoid receptor. medchemexpress.com These findings suggest that while both are effective MR antagonists, canrenone may possess a higher binding affinity than eplerenone. The 9α,11α-epoxy group present in eplerenone is thought to contribute to its lower affinity for the MR compared to spironolactone. wikipedia.org

Table 1: Mineralocorticoid Receptor Binding Affinity of Related Compounds

| Compound | Receptor | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| Canrenone | Mineralocorticoid | Radioligand Binding (³H-aldosterone) | 36 | nM (IC50) | uni.lu |

| Eplerenone | Mineralocorticoid | Radioligand Binding (³H-aldosterone) | 713 | nM (IC50) | uni.lu |

| Spironolactone | Mineralocorticoid | Radioligand Binding | 24 | nM (IC50) | medchemexpress.com |

Glucocorticoid Receptor Selectivity Investigations

A key characteristic of newer generation mineralocorticoid receptor antagonists like eplerenone is their increased selectivity for the MR over the glucocorticoid receptor (GR). nih.gov This selectivity is clinically significant as it reduces the potential for side effects associated with GR antagonism. Eplerenone exhibits a significantly lower affinity for the GR compared to the MR. nih.govnih.gov For example, one study reported that eplerenone has a 100 to 1000-fold lower binding affinity for glucocorticoid, progesterone (B1679170), and androgen receptors compared to the MR. nih.gov In a binding assay, the pKi for eplerenone at the GR was 4.9. nih.gov In contrast, spironolactone, from which canrenone is derived, is considered a non-selective MRA and also binds to other steroid receptors. nih.govmdpi.com

Table 2: Glucocorticoid Receptor Binding Affinity of Eplerenone

| Compound | Receptor | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| Eplerenone | Glucocorticoid | Binding Assay | 4.9 | pKi | nih.gov |

| Eplerenone | Glucocorticoid | Radioligand Binding | 36,000 | nM (IC50) | uni.lu |

Progesterone and Androgen Receptor Cross-Reactivity (Context from related compounds)

The cross-reactivity of these compounds with progesterone (PR) and androgen receptors (AR) is a critical determinant of their side effect profiles. Canrenone, the active metabolite of spironolactone, has been shown to interact with the progesterone receptor. nih.govnih.gov One study demonstrated that canrenone competitively inhibits progesterone binding to its receptor, with an inhibition constant (Ki) of 300 x 10⁻⁹M. nih.gov This interaction may contribute to the menstrual disturbances observed with spironolactone use. nih.gov Canrenone is also reported to have low antiandrogen activity. tandfonline.comtandfonline.com

Eplerenone was designed to have a lower affinity for these receptors, thereby reducing hormone-related side effects. nih.govnih.govmdpi.com Studies have confirmed that eplerenone has a very low affinity for both the progesterone and androgen receptors. uni.lunih.gov For instance, the IC50 values for eplerenone at the androgen and progesterone receptors were found to be 42,000 nM and 7,400 nM, respectively. uni.lu Another study reported pKi values of 5.3 for the androgen receptor and 4.3 for the progesterone receptor. nih.gov This high selectivity of eplerenone for the MR is a key advantage over older, non-selective antagonists like spironolactone. nih.gov

Table 3: Progesterone and Androgen Receptor Cross-Reactivity of Related Compounds

| Compound | Receptor | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| Canrenone | Progesterone | Competitive Binding | 300 x 10⁻⁹ | M (Ki) | nih.gov |

| Eplerenone | Androgen | Radioligand Binding | 42,000 | nM (IC50) | uni.lu |

| Eplerenone | Progesterone | Radioligand Binding | 7,400 | nM (IC50) | uni.lu |

| Eplerenone | Androgen | Binding Assay | 5.3 | pKi | nih.gov |

| Eplerenone | Progesterone | Binding Assay | 4.3 | pKi | nih.gov |

Downstream Signal Transduction Pathway Modulation

By antagonizing the mineralocorticoid receptor, this compound is expected to modulate several downstream signaling pathways, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and ion transport mechanisms in the kidney.

Renin-Angiotensin-Aldosterone System (RAAS) Influence

The blockade of aldosterone's effects by MR antagonists leads to a compensatory response within the RAAS. Both canrenone and eplerenone have been shown to increase plasma renin activity and aldosterone levels. tandfonline.comtandfonline.comoup.comoup.comfda.gov This is a result of the interruption of the negative feedback loop where aldosterone normally suppresses renin secretion. fda.gov

In studies with eplerenone, administration led to significant increases in plasma renin and serum aldosterone concentrations. oup.comnih.govahajournals.org For example, in hypertensive patients, the addition of eplerenone to an ACE inhibitor or ARB therapy resulted in a 71.7% and 67.3% increase in total plasma renin concentrations, respectively. ahajournals.org Similarly, serum aldosterone concentrations increased by 85.3% in the eplerenone/ACE inhibitor group and 60.5% in the eplerenone/ARB group. ahajournals.org Long-term treatment with canrenone also activates the RAAS. oup.com However, despite the rise in circulating aldosterone, the receptor blockade by these antagonists prevents the hormone from exerting its physiological effects. fda.gov

Table 4: Effect of Eplerenone on RAAS Components in Hypertensive Patients

| Treatment Group | Parameter | Baseline (pg/ml) | Post-treatment (pg/ml) | % Change | Reference |

|---|---|---|---|---|---|

| Eplerenone/ACE inhibitor | Total Plasma Renin | - | - | +71.7% | ahajournals.org |

| Eplerenone/ARB | Total Plasma Renin | - | - | +67.3% | ahajournals.org |

| Eplerenone/ACE inhibitor | Serum Aldosterone | - | - | +85.3% | ahajournals.org |

| Eplerenone/ARB | Serum Aldosterone | - | - | +60.5% | ahajournals.org |

| Hypothyroid rats + Eplerenone | Renin | 184.09 | 603.31 | +227.7% | nih.gov |

| Hypothyroid rats + Eplerenone | Angiotensin I | 178.66 | 250.88 | +40.4% | nih.gov |

| Hyperthyroid rats + Eplerenone | Aldosterone | 364.23 | 497.02 | +36.4% | nih.gov |

Modulation of Ion Transport Mechanisms (e.g., Sodium Reabsorption, Potassium Retention)

A primary physiological consequence of MR antagonism is the alteration of ion transport in the kidneys. By blocking aldosterone's action, these compounds inhibit sodium reabsorption and potassium excretion in the distal tubules and collecting ducts. patsnap.compatsnap.comnih.govwikipedia.orgwikipedia.org This leads to a natriuretic and potassium-sparing diuretic effect. patsnap.comnih.govnih.gov

Aldosterone normally promotes the expression of epithelial sodium channels (ENaC) and the Na+/K+-ATPase pump, which together facilitate sodium uptake from the tubular fluid into the blood and potassium secretion into the urine. wikipedia.org By antagonizing the MR, compounds like canrenone and eplerenone prevent these channels' synthesis and insertion into the cell membrane, thus increasing sodium and water excretion and promoting potassium retention. patsnap.compatsnap.comnih.govoup.com This potassium-sparing effect is a hallmark of this class of drugs. patsnap.comwikipedia.orgnih.gov Studies have shown that both spironolactone and eplerenone lead to increased sodium excretion and potassium retention. nih.govnih.gov

Impact on Cellular Remodeling Pathways in Preclinical Models

Studies on canrenone and its derivatives, such as eplerenone, have demonstrated significant impacts on cellular remodeling pathways, particularly in the context of cardiovascular and liver diseases. These compounds are known to counteract the pathological effects of aldosterone, a hormone that can promote inflammation and fibrosis.

In preclinical models of cardiac disease, mineralocorticoid receptor (MR) antagonists have been shown to prevent and even reverse adverse remodeling. For instance, in stroke-prone spontaneously hypertensive rats, eplerenone prevented salt-induced vascular remodeling and cardiac fibrosis. ahajournals.org The treatment was associated with a reduction in the media-to-lumen ratio of mesenteric resistance arteries and a decrease in left and right ventricular collagen deposition. ahajournals.org Similarly, in rats with unilateral urinary obstruction, a model for chronic kidney disease-associated cardiac remodeling, eplerenone was found to attenuate cardiac fibrosis by inhibiting angiogenesis and the endothelial-to-mesenchymal transition. nih.gov

A clinical study on patients with mild chronic heart failure, the AREA IN-CHF study, showed that canrenone, in addition to optimal treatment, led to an increase in left ventricular ejection fraction and a reduction in left atrial size and circulating Brain Natriuretic Peptide (BNP), a marker of cardiac stress. nih.gov These findings suggest a beneficial effect on cardiac remodeling.

Furthermore, in experimental models of metabolic dysfunction-associated steatotic liver disease (MASLD), MR antagonists have shown promise in reducing liver fibrosis. Treatment with eplerenone in murine models led to significant histological improvements in liver architecture and inflammation. mdpi.com This is attributed to the ability of MR antagonists to reduce the activation and proliferation of hepatic stellate cells, which are key players in the development of liver fibrosis. mdpi.com

The anti-remodeling effects of these canrenone derivatives are summarized in the table below:

| Preclinical Model | Compound | Key Findings on Cellular Remodeling | Reference |

| Salt-loaded stroke-prone spontaneously hypertensive rats | Eplerenone | Prevented vascular remodeling and cardiac fibrosis. | ahajournals.org |

| Unilateral urinary obstruction rats | Eplerenone | Attenuated cardiac fibrosis by inhibiting angiogenesis and endothelial-to-mesenchymal transition. | nih.gov |

| Patients with mild chronic heart failure | Canrenone | Increased left ventricular ejection fraction and reduced left atrial size. | nih.gov |

| Murine models of MASLD | Eplerenone | Improved liver architecture and reduced inflammation. | mdpi.com |

Enzyme Inhibition or Activation Profiles

The pharmacological effects of this compound and related compounds are also mediated through their interaction with various enzyme systems.

Canrenone and its metabolites have been shown to interact with and inhibit key enzymes involved in steroid biosynthesis, particularly those in the adrenal cortex. Research has demonstrated that canrenone can be metabolized by cytochrome P450 enzymes CYP11B1 (11-beta-hydroxylase) and CYP11B2 (aldosterone synthase, which also exhibits 18-hydroxylase activity). nih.gov

A study on bovine and human adrenal cortical mitochondria revealed that canrenone and its derivatives inhibit both 11β-hydroxylation and 18-hydroxylation. oup.com Canrenone was found to be a potent inhibitor of 18-hydroxylation, with low concentrations significantly blocking this step in the aldosterone synthesis pathway. oup.com The inhibition of 11β-hydroxylase by canrenone was described as a mixed-type inhibition, while the inhibition of 18-hydroxylation was competitive. oup.com

The biotransformation of canrenone by CYP11B1 and CYP11B2 results in the formation of hydroxylated metabolites, including 11β-OH-canrenone and 18-OH-canrenone. nih.gov Interestingly, a mineralocorticoid receptor transactivation assay revealed that these hydroxylated products can negate the antagonist properties of the parent compound, canrenone. nih.gov

The inhibitory effects on steroidogenic enzymes are detailed in the table below:

| Enzyme | Compound | Observed Effect | Inhibition Type | Reference |

| 11β-hydroxylase (CYP11B1) | Canrenone | Inhibition of enzyme activity. | Mixed | oup.com |

| 18-hydroxylase (part of CYP11B2) | Canrenone | Potent inhibition of enzyme activity. | Competitive | oup.com |

| Aldosterone Synthase (CYP11B2) | Canrenone | Metabolized to form hydroxylated products. | - | nih.gov |

While direct studies on the effect of this compound on the Na+/H+ exchanger 1 (NHE1) are limited, the mechanism of action of canrenone derivatives as mineralocorticoid receptor antagonists provides an indirect link. Aldosterone has been shown to rapidly activate NHE1 in renal epithelial cells. nih.gov This activation is thought to contribute to pathological conditions such as hypertension and cardiac hypertrophy. nih.gov

Overactivation of NHE1 in vascular smooth muscle cells can lead to an increase in intracellular sodium, which in turn can lead to increased cytosolic calcium and vasoconstriction. nih.gov By blocking the mineralocorticoid receptor, canrenone and its derivatives would be expected to antagonize the aldosterone-mediated activation of NHE1, thereby mitigating these downstream effects. This antagonism of NHE1 activation is a plausible mechanism contributing to the beneficial cardiovascular effects of these compounds.

Preclinical Pharmacological Characterization of 11 a Hydroxy Canrenone Methyl Ester

In Vitro Biological Activity Assessments

Detailed in vitro evaluations of 11-A-hydroxy canrenone (B1668266) methyl ester are not extensively documented in published research.

Cell-Based Assays for Receptor Antagonism/Agonism

Specific data from cell-based assays determining the direct antagonistic or agonistic activity of 11-A-hydroxy canrenone methyl ester at the mineralocorticoid receptor or other receptors is not available in the public domain. While its structural similarity to canrenone and its role as a precursor to eplerenone (B1671536) suggest potential MR antagonist properties, quantitative measures of its binding affinity (Ki) or functional activity (IC50) from competitive binding assays or reporter gene assays are not described in the reviewed literature. For comparison, canrenone itself is a known active metabolite of spironolactone (B1682167) and a potent MR antagonist. nih.gov

Tissue Culture Models for Functional Response Evaluation (e.g., hepatic stellate cells)

There is no available research detailing the effects of this compound on tissue culture models, including hepatic stellate cells. Hepatic stellate cells are key mediators of liver fibrosis, a process in which the renin-angiotensin-aldosterone system can play a role. nih.gov Studies on other compounds, such as methyl helicterate, have demonstrated the utility of hepatic stellate cell cultures in evaluating potential anti-fibrotic effects through mechanisms like apoptosis and autophagy. nih.gov However, similar investigations involving this compound have not been reported.

High-Throughput Screening Against Relevant Molecular Targets

Information regarding the screening of this compound in high-throughput screening (HTS) campaigns against a panel of relevant molecular targets is absent from the scientific literature. Such screens would be instrumental in identifying its primary targets and any potential off-target activities, providing a broader understanding of its pharmacological profile.

In Vivo Preclinical Animal Model Investigations

Specific in vivo studies on this compound are not described in the available literature.

Evaluation in Rodent Models of Mineralocorticoid Receptor-Related Pathologies (e.g., hypertension, heart failure models)

While rodent models are standard for evaluating compounds targeting MR-related pathologies like hypertension and heart failure, there are no published studies that specifically report the use of such models to investigate the efficacy or pharmacological effects of this compound. nih.gov Research in this area has predominantly focused on eplerenone, the final product derived from this intermediate.

Pharmacodynamic Biomarker Evaluation in Animal Studies

Consistent with the lack of in vivo studies, there is no data available on the evaluation of pharmacodynamic biomarkers following the administration of this compound in animal models. Such studies would be crucial to understand the compound's effect on physiological and biochemical markers related to mineralocorticoid receptor blockade, such as changes in electrolyte levels, blood pressure, or markers of cardiac and renal function.

Dose-Response Relationships in Preclinical Models

Organ System Responses in Animal Studies (e.g., renal, cardiovascular)

Similarly, specific data on the direct effects of this compound on organ systems such as the renal and cardiovascular systems in animal models are scarce. Preclinical research on eplerenone has demonstrated its protective effects on these systems by blocking the action of aldosterone (B195564). nih.gov However, it is crucial to note that these findings are attributed to eplerenone and not its synthetic intermediates. The pharmacological activity of steroidal compounds is highly dependent on their specific molecular structure, and the introduction of functional groups during synthesis, such as the 9,11-epoxide group in eplerenone, is critical for its selective MR antagonism. mdpi.com

Comparative Pharmacological Profiles with Reference Mineralocorticoid Receptor Antagonists

Direct comparative studies of this compound with established mineralocorticoid receptor antagonists like spironolactone and eplerenone are not found in the reviewed literature. The primary focus of comparative pharmacology has been on the final, clinically used drugs.

Eplerenone is recognized for its higher selectivity for the mineralocorticoid receptor compared to spironolactone, which results in a more favorable side-effect profile by avoiding significant interactions with androgen and progesterone (B1679170) receptors. nih.govnih.gov This selectivity is a key differentiator between the two drugs. Spironolactone, on the other hand, is a non-selective MRA. nih.gov Canrenone, a major active metabolite of spironolactone, is also a non-selective aldosterone receptor antagonist. nih.gov

The pharmacological profile of this compound as an intermediate is not characterized to a degree that would allow for a meaningful comparison with these established drugs. The activity of such precursors is often significantly different from the final, structurally optimized molecule. For instance, studies on metabolites of spironolactone and canrenone have shown that the position of hydroxylation can dramatically affect their antagonist properties, with some hydroxylated forms losing their activity.

Below is a table summarizing the key comparative features of the well-characterized MR antagonists, spironolactone and eplerenone, which are the relevant reference compounds in this context.

| Feature | Spironolactone | Eplerenone |

| Selectivity for MR | Non-selective; also binds to androgen and progesterone receptors. nih.gov | Selective for the mineralocorticoid receptor. nih.govnih.gov |

| Active Metabolites | Yes, including canrenone. | No active metabolites identified in human plasma. fda.gov |

| Receptor Binding | Blocks aldosterone binding to the MR. nih.gov | Selectively binds to the MR to block aldosterone binding. fda.govdrugbank.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 11 a Hydroxy Canrenone Methyl Ester Analogs

Impact of the 11-Hydroxy Group on Receptor Binding, Selectivity, and Biological Activity

The presence and orientation of a hydroxyl group at the C11 position of the steroid nucleus significantly influences the binding affinity and selectivity of canrenone (B1668266) analogs for mineralocorticoid (MR) and glucocorticoid receptors (GR).

The 11α-hydroxy group, as seen in 11α-hydroxyprogesterone, is a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the conversion of active cortisol to inactive cortisone. nih.govwikipedia.org This inhibition can lead to an increase in local glucocorticoid concentrations. In contrast, the 11β-hydroxy group, found in 11β-hydroxyprogesterone, is associated with potent mineralocorticoid activity. wikipedia.org

Studies on different isomers of 11-hydroxyestrones have shown that the stereochemistry at the C11 position affects biological activity. For instance, 11α-hydroxyestrone was found to be twice as active as 11α-hydroxy-9β-estrone in uterotropic bioassays. nih.gov This highlights the importance of the spatial arrangement of the 11-hydroxy group for receptor interaction.

Furthermore, the hydroxylation pattern on the steroid scaffold is a key determinant for selective recognition by human MR and GR. nih.gov While the C21-hydroxyl group is crucial for stabilizing the ligand-receptor complex with MR, additional contacts from C11- and C17-hydroxyl groups are necessary for stable hGR binding. nih.gov The biotransformation of spironolactone (B1682167) and canrenone by CYP11B1 and CYP11B2 enzymes can lead to the formation of various hydroxylated metabolites, including 11β-OH-spironolactone and 11β-OH-canrenone. nih.gov Notably, 11β-OH-spironolactone retains pharmaceutical activity as an MR antagonist, whereas other hydroxylation products can negate the antagonistic properties of the parent compounds. nih.gov

The table below summarizes the influence of the 11-hydroxy group on receptor activity.

| Compound/Feature | Receptor Interaction/Biological Activity | Reference(s) |

| 11α-Hydroxy Group | Potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). | nih.govwikipedia.org |

| 11β-Hydroxy Group | Associated with potent mineralocorticoid activity. | wikipedia.org |

| 11α-Hydroxyestrone vs. 11α-Hydroxy-9β-estrone | 11α-hydroxyestrone is twice as active in uterotropic bioassays. | nih.gov |

| C11- and C17-Hydroxyl Groups | Required for stable binding to the human glucocorticoid receptor (hGR). | nih.gov |

| 11β-OH-Spironolactone | Retains mineralocorticoid receptor (MR) antagonist activity. | nih.gov |

Role of the Methyl Ester Moiety in Biological Activity and Cellular Permeation

The esterification of the carboxylic acid to a methyl ester can enhance the lipophilicity of the compound, which may facilitate its passage across the lipid bilayers of cell membranes. This improved cellular uptake can lead to higher intracellular concentrations of the drug, potentially enhancing its biological effect.

In the context of mineralocorticoid receptor antagonists, the nature of the substituent at the 17-position is crucial. The γ-lactone ring of canrenone and spironolactone is a key pharmacophore. The introduction of a methyl ester at a different position, such as in 11-α-Hydroxy canrenone methyl ester, which is technically 11α-Hydroxymexrenone, modifies the structure significantly. cymitquimica.com This alteration can impact how the molecule fits into the ligand-binding pocket of the receptor and its subsequent effect on receptor transactivation.

The metabolism of spironolactone to its active metabolites, including canrenone, is a complex process. upenn.edunih.gov The presence of a methyl ester instead of the traditional γ-lactone could lead to different metabolic pathways and potentially different active metabolites, thereby altering the duration and spectrum of activity.

Stereochemical Influences on Pharmacological Efficacy and Receptor Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's pharmacological properties. nih.govmhmedical.comresearchgate.net For canrenone analogs, the specific stereoisomer can exhibit profound differences in receptor binding affinity, efficacy, and off-target effects.

The orientation of substituents on the steroid backbone dictates how the molecule interacts with the chiral environment of the receptor's ligand-binding pocket. Even subtle changes in the spatial arrangement of functional groups can lead to significant differences in biological activity. For example, the α- and β-epimers of a hydroxyl group at a given position can result in one being an agonist while the other is an antagonist, or one having high affinity while the other is virtually inactive. nih.gov

In the case of 11-hydroxy steroids, the difference between the 11α- and 11β-hydroxy epimers is substantial. As previously mentioned, 11α-hydroxyprogesterone is a potent inhibitor of 11β-HSD, while 11β-hydroxyprogesterone is a potent mineralocorticoid. wikipedia.orgwikipedia.org This demonstrates that the stereochemistry at the C11 position is a key factor in determining the pharmacological profile.

The table below illustrates the importance of stereochemistry in the activity of related steroid compounds.

| Compound Isomers | Difference in Biological Activity | Reference(s) |

| 11α-hydroxyprogesterone vs. 11β-hydroxyprogesterone | 11α-OHP is a potent 11β-HSD inhibitor, while 11β-OHP is a potent mineralocorticoid. | wikipedia.orgwikipedia.org |

| 11α-hydroxyestrone vs. 11α-hydroxy-9β-estrone | The 11α-hydroxyestrone isomer shows higher uterotropic activity. | nih.gov |

| R- vs. S-enantiomers of a chiral drug | Can have different pharmacological activities and pharmacokinetic profiles. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of Related Compounds

QSAR studies on steroid receptor ligands typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then used to build mathematical models that can predict the activity of new, unsynthesized analogs.

For instance, a QSAR model for mineralocorticoid receptor antagonists might reveal that a certain combination of electrostatic potential and molecular shape is optimal for high-affinity binding. Such models can guide the design of new compounds with improved properties. The stereochemistry of the 11-hydroxy group, as discussed earlier, would be a critical parameter in any QSAR model for this series of compounds. nih.gov

Rational Design Strategies for Enhanced Specificity and Potency

The rational design of new canrenone analogs with improved specificity and potency relies on a deep understanding of the structure-activity and structure-mechanism relationships discussed in the preceding sections.

Key strategies include:

Targeted Modifications of the 11-Position: Given the profound impact of the 11-hydroxy group, exploring other substituents at this position could lead to analogs with fine-tuned activity. The goal would be to enhance interactions with the desired receptor while minimizing off-target effects.

Optimization of the 17-Position Moiety: The methyl ester in 11-α-Hydroxy canrenone methyl ester represents a departure from the traditional γ-lactone. Further modifications of this ester group, or its replacement with other bioisosteres, could modulate properties such as metabolic stability and receptor affinity.

Stereochemical Control: Synthesis of enantiomerically pure compounds is crucial to ensure that the desired pharmacological activity is maximized and potential side effects from an unwanted enantiomer are eliminated. nih.govresearchgate.net

Computational Modeling: Utilizing molecular docking and QSAR studies can help in prioritizing the synthesis of compounds that are predicted to have the most favorable binding characteristics. This approach can save significant time and resources in the drug discovery process.

By systematically applying these strategies, it is possible to develop novel analogs of 11-α-Hydroxy canrenone methyl ester with enhanced therapeutic profiles.

Metabolic Transformations and Pharmacokinetic Principles of 11 a Hydroxy Canrenone Methyl Ester in Preclinical Systems

In Vitro Metabolic Stability Assessments (e.g., Hepatic Microsomes, Hepatocytes from preclinical species)

No studies detailing the in vitro metabolic stability of 11-A-Hydroxy canrenone (B1668266) methyl ester in preclinical systems such as hepatic microsomes or hepatocytes from animal species were identified in the public literature. While the metabolism of the related compound canrenone has been investigated in rat liver preparations nih.gov, this data cannot be extrapolated to its 11-A-hydroxy methyl ester derivative.

Identification of Major Metabolites in Preclinical Biotransformation Systems

There is no available information identifying the major metabolites of 11-A-Hydroxy canrenone methyl ester following incubation with preclinical biotransformation systems. Research has focused on the biotransformation of canrenone to its hydroxylated metabolites, such as 11β-OH-canrenone and 18-OH-canrenone nih.gov, rather than the subsequent metabolism of its derivatives.

Elucidation of Enzyme Systems Involved in Metabolite Formation (e.g., Cytochrome P450 isoforms)

The specific enzyme systems, including Cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound have not been elucidated in published studies. For the related compound, canrenone, the adrenal cytochromes P450 CYP11B1 and CYP11B2 have been shown to be involved in its hydroxylation. nih.gov The metabolism of the final product, eplerenone (B1671536), is primarily mediated by CYP3A4 and CYP3A5. nih.gov However, the enzymes involved in the metabolism of the this compound intermediate remain uncharacterized.

Preclinical Absorption, Distribution, and Excretion (ADE) in Animal Models

No preclinical data on the absorption, distribution, or excretion of this compound in any animal models were found.

Oral Bioavailability in Preclinical Species

There are no published studies reporting the oral bioavailability of this compound in any preclinical species.

Tissue Distribution Patterns in Animal Models

Information regarding the tissue distribution patterns of this compound in animal models is not available.

Excretion Routes and Kinetics in Preclinical Studies

There are no published findings on the routes and kinetics of excretion for this compound in preclinical studies.

In Vitro-In Vivo Correlation Studies in Preclinical Contexts

The metabolic transformation of this compound is anticipated to initiate with rapid hydrolysis of the methyl ester by ubiquitous esterases present in plasma and tissues, such as the liver, yielding 11-α-hydroxy canrenone. nih.govnih.gov This initial step is crucial as it liberates the pharmacologically active core. Subsequent metabolism is likely to follow the pathways established for canrenone.

In Vitro Metabolic Profile of the Canrenone Moiety

In vitro studies using rat liver preparations have been instrumental in elucidating the metabolic pathways of canrenone. These investigations reveal that the biotransformation of canrenone is complex, involving several enzymatic reactions. The primary metabolic routes identified in rat liver microsomes include:

Reduction: The 3-oxo-Δ4-steroid structure undergoes reduction to form 3α-hydroxy-5β-spirolactone metabolites. nih.govtandfonline.com

Hydroxylation: Cytochrome P450 (CYP) enzymes, requiring oxygen and NADPH, mediate various hydroxylation reactions on the steroid nucleus. nih.govtandfonline.com One of the key hydroxylated metabolites is 11-α-hydroxy-canrenone, a pivotal intermediate in the synthesis of other related compounds. researchgate.net

Further Metabolism: A significant metabolic pathway, observed in the microsomal fraction and seemingly independent of oxygen and NADPH, leads to the formation of compounds tentatively identified as trihydroxy-spirolactones. nih.govtandfonline.com

Table 1: In Vitro Metabolism of Canrenone in Rat Liver Preparations

| Metabolic Reaction | Enzyme System | Resulting Metabolites | Reference |

| 3-oxo-Δ4-reduction | Cytosolic enzymes | 3α-hydroxy-5β-spirolactones | nih.gov |

| Hydroxylation | Microsomal (CYP), O2 & NADPH-dependent | Hydroxylated canrenone derivatives (e.g., 11-α-hydroxy-canrenone) | nih.govtandfonline.com |

| Uncharacterized | Microsomal | Trihydroxy-spirolactones | nih.gov |

Preclinical In Vivo Pharmacokinetics of Canrenone

Pharmacokinetic studies of canrenone in preclinical models, such as the rat, provide essential data on its absorption, distribution, metabolism, and excretion (ADME) profile. While specific pharmacokinetic parameters for this compound are not documented, the data for canrenone offers valuable insights into the expected in vivo disposition of its derivatives. Canrenone is a major active metabolite of spironolactone (B1682167). nih.gov

Table 2: Selected In Vivo Pharmacokinetic Parameters of Canrenone in Rats

| Parameter | Value | Conditions | Reference |

| Vasorelaxant Effect | Max inhibition of 55.3% (0.1 µM phenylephrine-induced contraction) | Canrenone at 250 µM on endothelium-deprived aorta | nih.gov |

| Inotropic Effect | Negative inotropic effect | Right ventricular strips at 0.1 Hz | nih.gov |

Principles of In Vitro-In Vivo Correlation (IVIVC)

An IVIVC establishes a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response. nih.govnih.gov For metabolically cleared drugs like this compound, an IVIVC would typically correlate the rate of in vitro metabolism with the in vivo clearance of the drug.

The development of a successful IVIVC involves several levels of correlation, with Level A being the most informative, representing a point-to-point relationship between the in vitro metabolic rate and the in vivo drug disposition profile. nih.govualberta.ca

To establish an IVIVC for this compound, the following steps would be necessary:

In Vitro Metabolism Kinetics: Determine the rate of disappearance of this compound in liver microsomes or hepatocytes from relevant preclinical species (e.g., rat, dog, monkey). This would involve measuring the formation of the primary metabolite, 11-α-hydroxy canrenone, and other subsequent metabolites over time.

In Vivo Pharmacokinetic Studies: Conduct pharmacokinetic studies in the same preclinical species to determine key parameters such as plasma clearance, volume of distribution, and elimination half-life after intravenous administration.

Correlation Modeling: Develop a mathematical model to correlate the in vitro metabolic clearance with the observed in vivo plasma clearance. This model would then be validated to ensure its predictive performance.

The lack of direct data for this compound underscores the need for such dedicated preclinical studies to fully characterize its metabolic and pharmacokinetic profile and to establish a meaningful IVIVC.

Advanced Analytical Methodologies for 11 a Hydroxy Canrenone Methyl Ester Research

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection (HPLC-UVD)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) is a foundational technique for the quantitative analysis of 11-A-Hydroxy canrenone (B1668266) methyl ester. This method is particularly useful for monitoring the biotransformation of canrenone to its hydroxylated derivatives. nih.govmtroyal.ca

Research Findings: A method has been developed for the simultaneous quantification of canrenone and its product, 11-α-hydroxy-canrenone. nih.govnih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column. nih.govmtroyal.canih.gov Optimal conditions involve a gradient elution with a mobile phase consisting of water and methanol (B129727). nih.govnih.gov The detection wavelength is commonly set at 280 nm, which provides good sensitivity for these compounds. nih.govmtroyal.canih.gov Under optimized conditions, baseline separation of canrenone and 11-α-hydroxy-canrenone can be achieved, with retention times of approximately 29 minutes and 33 minutes, respectively. nih.gov The method demonstrates good linearity, accuracy, and precision, making it suitable for routine analysis. nih.govmtroyal.canih.gov For instance, a validated method showed linearity with r² ≥ 0.9910, an average recovery of 94.93%, and precision with a relative standard deviation (RSD) of ≤ 1.31%. nih.govmtroyal.ca The limit of detection (LOD) and limit of quantification (LOQ) for related compounds have been reported to be in the range of 0.1-0.12 mg/L and 0.5-0.67 mg/L, respectively. nih.govmtroyal.caresearchgate.net

Table 1: HPLC-UVD Method Parameters for Analysis of Canrenone and its Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) | nih.govmtroyal.ca |

| Mobile Phase | Water and Methanol (gradient elution) | nih.govnih.gov |

| Flow Rate | 0.8 mL/min | nih.govmtroyal.ca |

| Detection Wavelength | 280 nm | nih.govmtroyal.ca |

| Column Temperature | 30°C | nih.govmtroyal.ca |

| Injection Volume | 5 μL | nih.govmtroyal.ca |

| Retention Time (Canrenone) | ~29 min | nih.gov |

| Retention Time (11-α-hydroxy-canrenone) | ~33 min | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

For higher sensitivity and specificity, particularly in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netsemanticscholar.org This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Research Findings: LC-MS methods have been successfully developed for the simultaneous identification and quantification of canrenone and 11-α-hydroxy-canrenone. nih.govscispace.com In one such method, analysis was performed on a C18 column with a water and methanol gradient. nih.govresearchgate.net The mass spectrometer conditions were optimized with a capillary temperature of 300°C and a capillary voltage of 30.00 V. nih.govmtroyal.ca Using electrospray ionization (ESI) in positive ion mode, the molecular ions [M+H]⁺ for canrenone and 11-α-hydroxy-canrenone were observed at m/z 341.4 and 357.4, respectively. nih.govscispace.com This mass difference of 16 amu corresponds to the addition of a hydroxyl group. nih.govscispace.com For bioanalytical applications, LC-MS/MS methods for related compounds like spironolactone (B1682167) and canrenone in human plasma have achieved lower limits of quantification (LLOQ) down to 0.5 ng/mL. researchgate.net These methods often use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and operate in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity. researchgate.netnih.govresearchgate.net

Table 2: LC-MS Parameters for Identification of Canrenone and 11-α-hydroxy-canrenone

| Parameter | Value | Reference |

|---|---|---|

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | scispace.com |

| Capillary Temperature | 300°C | nih.govmtroyal.ca |

| Capillary Voltage | 30.00 V | nih.govmtroyal.ca |

| m/z of [M+H]⁺ (Canrenone) | 341.4 | nih.govscispace.com |

| m/z of [M+H]⁺ (11-α-hydroxy-canrenone) | 357.4 | nih.govscispace.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 11-A-Hydroxy canrenone methyl ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Research Findings: While specific NMR data for this compound is not widely published, comprehensive NMR datasets are available for analogous compounds, including canrenone and other steroid derivatives. nih.govresearchgate.netmdpi.com For these types of molecules, ¹H NMR spectra are typically acquired at frequencies of 400 MHz or higher to ensure adequate signal dispersion. nih.gov ¹³C NMR experiments provide crucial information on the carbon skeleton, with the ability to differentiate between closely related steroid structures that may be difficult to distinguish by ¹H NMR alone. mdpi.com The chemical shifts in the NMR spectra are highly sensitive to the stereochemistry and electronic environment of the nuclei, allowing for the precise determination of the position and orientation of functional groups, such as the 11-hydroxy group. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for identifying unknown metabolites. pharmaron.commdpi.com

Research Findings: HRMS is employed to confirm the identity of this compound by providing an accurate mass that corresponds to its elemental formula. This technique is also vital in metabolite identification studies. pharmaron.com For instance, in the analysis of spironolactone and its metabolites, HRMS coupled with an Orbitrap mass analyzer has been used to characterize various biotransformation products. nih.gov The high resolving power allows for the differentiation of metabolites with very similar masses. By comparing the accurate mass of a potential metabolite to the parent drug, specific metabolic transformations, such as hydroxylation, can be proposed. pharmaron.comnih.gov This untargeted approach is powerful for discovering novel metabolic pathways. nih.gov

X-ray Crystallography for Ligand-Receptor Complex Studies and Impurity Characterization

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. This technique can be used to characterize the structure of this compound itself, as well as its interaction with biological targets.

Research Findings: While a crystal structure for this compound is not publicly available, X-ray crystallography has been instrumental in understanding the binding of related aldosterone (B195564) antagonists, like spironolactone, to the mineralocorticoid receptor. researchgate.netnih.gov These studies reveal the specific amino acid residues involved in ligand binding and the conformational changes that occur upon binding. Such information is invaluable for structure-based drug design and for understanding the mechanism of action. Furthermore, X-ray crystallography can be used to definitively determine the structure of process-related impurities that may arise during the synthesis of the target compound, which is essential for quality control. researchgate.net

Chiral Separation Techniques and Enantiomeric Purity Determination

Many steroid molecules, including derivatives of canrenone, possess multiple chiral centers, making the separation and quantification of stereoisomers a critical analytical challenge.

Research Findings: The stereochemistry of steroid derivatives significantly influences their biological activity. While specific chiral separation methods for this compound are not detailed in the available literature, the field of steroid analysis employs various chiral chromatography techniques. These include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) or the use of chiral derivatizing agents. The goal of these methods is to resolve the enantiomers or diastereomers of the compound, allowing for the determination of enantiomeric purity. This is crucial as different stereoisomers can have different pharmacological and toxicological profiles. The development of such a method would be a necessary step in the comprehensive characterization of this compound.

Bioanalytical Method Development for Preclinical Samples

The development of robust bioanalytical methods is essential for studying the pharmacokinetics of this compound in preclinical models. These methods must be validated to ensure they are accurate, precise, and reliable for measuring the compound in biological matrices like plasma or tissue. nih.gov

Research Findings: Validated bioanalytical methods for related compounds, such as spironolactone and canrenone, in plasma have been extensively reported. nih.govnih.govscielo.br These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by analysis using LC-MS/MS. researchgate.netsemanticscholar.org Method validation is performed according to regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). semanticscholar.orgnih.gov For example, a validated LC-MS/MS method for spironolactone and canrenone showed precision and accuracy values within acceptable ranges (3.1 to 13.9%). semanticscholar.org The development of a similar validated method for this compound would be a prerequisite for conducting preclinical pharmacokinetic studies.

Table of Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 11α-Hydroxy Mexrenone |

| Aldosterone | |

| Canrenone | Phanurane, Spironolactone Related Compound A |

| Curcumin | |

| Eplerenone (B1671536) | Inspra |

| Spironolactone | Aldactone |

| Spirorenone |

Computational Chemistry and Molecular Modeling Studies of 11 a Hydroxy Canrenone Methyl Ester

Ligand-Protein Docking Simulations for Receptor Binding Affinity Prediction

Ligand-protein docking simulations are a cornerstone of computational drug discovery, used to predict the binding orientation and affinity of a small molecule (ligand) to a protein receptor's binding site. For 11-A-Hydroxy canrenone (B1668266) methyl ester, the primary target for docking studies would be the mineralocorticoid receptor (MR), given that its parent compound, canrenone, is a known MR antagonist.

The process would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the mineralocorticoid receptor from a protein database (e.g., the Protein Data Bank). The structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Preparation of the Ligand: Generating a 3D conformation of 11-A-Hydroxy canrenone methyl ester. This would involve energy minimization to achieve a low-energy, stable structure.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be placed into the defined binding site of the MR. The program would then explore various possible binding poses and score them based on a scoring function that estimates the binding free energy.

The results would predict the most likely binding mode and provide a quantitative estimate of binding affinity (e.g., in kcal/mol). These simulations would aim to understand how the 11-alpha-hydroxy and methyl ester groups influence the interaction with key amino acid residues in the MR binding pocket compared to canrenone or spironolactone (B1682167).

Table 1: Hypothetical Docking Simulation Parameters for this compound with Mineralocorticoid Receptor

| Parameter | Value/Method | Purpose |

| Receptor PDB ID | e.g., 2OAX | Crystal structure of the human mineralocorticoid receptor ligand-binding domain. |

| Docking Software | e.g., AutoDock Vina | Widely used program for molecular docking. |

| Search Space | Centered on the known canrenone binding site | Defines the area where the software will search for binding poses. |

| Scoring Function | Vina scoring function | Estimates the binding affinity of the predicted poses. |

| Number of Modes | 10-20 | The number of distinct binding poses to be generated and evaluated. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

Following docking, molecular dynamics (MD) simulations would be employed to refine the predicted binding pose and study the dynamic behavior of the ligand-receptor complex over time. MD simulations model the movements and interactions of atoms and molecules, providing a more realistic view of the binding stability.

For the this compound-MR complex, an MD simulation would:

Be initiated from the best-docked pose.

Place the complex in a simulated physiological environment (a box of water molecules and ions).

Simulate the system for a period of nanoseconds to microseconds.

Analysis of the MD trajectory would reveal the stability of the binding pose, key hydrogen bonds and hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding. This would help elucidate how the 11-alpha-hydroxy group contributes to the stability of the complex, for instance, by forming new, stable hydrogen bonds with receptor residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), would be used to investigate the electronic properties of this compound. These calculations provide insights into the molecule's intrinsic reactivity and properties that govern its interactions.

Key properties that would be calculated include:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution help to understand the molecule's reactivity and electronic transitions.

Partial Atomic Charges: To quantify the charge distribution across the atoms, which is crucial for understanding electrostatic interactions with the receptor.

These calculations would help explain the binding affinity and reactivity from a fundamental electronic perspective.

De Novo Design Approaches Based on the Canrenone Methyl Ester Scaffold

De novo design involves computationally creating novel molecules with desired properties, often starting from a known scaffold. The canrenone methyl ester structure, including the 11-A-Hydroxy modification, could serve as a starting point for designing new, potentially more potent or selective MR modulators.

Using the this compound-MR complex as a template, computational algorithms could:

Grow new functional groups from the scaffold to explore unoccupied pockets in the receptor binding site.

Link molecular fragments to create novel structures that maintain key binding interactions.

Mutate or substitute existing functional groups to optimize properties like binding affinity, selectivity, or metabolic stability.

This approach could lead to the design of a library of virtual compounds based on the canrenone framework, which could then be prioritized for synthesis and testing.

Predictive Modeling for Biological Activity and Metabolic Fate

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models, would be used to forecast the biological properties of this compound.

QSAR Models: If a dataset of related compounds with known MR binding affinities exists, a QSAR model could be built to predict the affinity of this compound based on its structural features (descriptors).

ADMET Prediction: In silico models would be used to predict its likely metabolic fate. For instance, models could predict potential sites of metabolism by cytochrome P450 enzymes. The 11-alpha-hydroxy group might be a site for further oxidation or glucuronidation. Other properties like oral bioavailability, plasma protein binding, and potential for toxicity could also be estimated.

Table 2: Example of a Predictive ADMET Profile for a Hypothetical Steroidal Compound

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Likely well-absorbed orally. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Metabolism | Substrate | Likely to be metabolized by the major drug-metabolizing enzyme. |

| hERG Blockage | Low probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

These predictive models are crucial for early-stage drug discovery, helping to prioritize compounds with favorable drug-like properties before committing to costly and time-consuming experimental studies.

Potential Research Applications and Future Directions for 11 a Hydroxy Canrenone Methyl Ester

Exploration of Novel Therapeutic Hypotheses (excluding clinical applications)

The structural similarity of 11-A-Hydroxy canrenone (B1668266) methyl ester to known bioactive steroids provides a fertile ground for generating and testing novel therapeutic hypotheses. Its core structure, a derivative of canrenone, a known aldosterone (B195564) antagonist, suggests potential interactions with various steroid receptors beyond the mineralocorticoid receptor. smolecule.com Researchers can investigate its binding affinity and functional activity at androgen, progesterone (B1679170), and glucocorticoid receptors. These studies could uncover unexpected hormonal or anti-hormonal activities, paving the way for new research directions in endocrinology and related fields.

Furthermore, the presence of the 11α-hydroxyl group is of particular interest. This modification can significantly alter the biological activity of a steroid, potentially leading to unique pharmacological profiles. pharmaffiliates.com Investigating the impact of this functional group on the molecule's interaction with various enzymes and signaling pathways could lead to the formulation of new hypotheses regarding its potential as a modulator of cellular processes.

Development as a Pharmacological Probe for Mineralocorticoid Receptor Research

The well-established role of 11-A-Hydroxy canrenone methyl ester as a precursor to the selective mineralocorticoid receptor (MR) antagonist eplerenone (B1671536) underscores its inherent affinity for this receptor. This characteristic makes it a valuable candidate for development as a pharmacological probe. By radiolabeling or attaching fluorescent tags to the molecule, researchers can create powerful tools for studying the distribution, density, and dynamics of MRs in various tissues and cell types.

Such probes would be instrumental in:

Mapping the precise location of MRs in different organs and tissues.

Investigating the regulation of MR expression under various physiological and pathological conditions.

Studying the kinetics of ligand-receptor binding in real-time. nih.gov

The insights gained from these studies would significantly enhance our understanding of the mineralocorticoid system's role in health and disease, independent of any direct therapeutic application of the compound itself.

Utilization as a Synthetic Scaffold for Novel Compound Libraries in Drug Discovery

In the quest for new and improved therapeutic agents, the concept of a "synthetic scaffold" is paramount. This compound, with its complex and modifiable steroidal backbone, represents an excellent starting point for the creation of diverse compound libraries. smolecule.com Medicinal chemists can systematically modify various positions on the steroid nucleus to generate a wide array of new molecules.

Key structural features that can be targeted for modification include:

The 11α-hydroxyl group

The methyl ester at position 7

The lactone ring

By employing combinatorial chemistry techniques, researchers can rapidly generate a large number of derivatives. These libraries can then be screened against a multitude of biological targets, including enzymes, ion channels, and other receptors, to identify novel lead compounds for drug discovery programs. glpbio.com

Integration into Advanced Chemical Biology Tools and Assays